3-(Phenylsulfanyl)but-3-en-2-ol
Description
Properties
CAS No. |
77202-27-8 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-phenylsulfanylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-8,11H,2H2,1H3 |
InChI Key |
YKVYOBIJIBNJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)SC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Michael Addition-Based Synthesis
The Michael addition of thiophenol to α,β-unsaturated ketones represents a foundational route to 3-(phenylsulfanyl)but-3-en-2-ol. This method proceeds via a two-step sequence:
- Conjugate Addition : Thiophenol reacts with but-3-en-2-one under basic conditions (e.g., triethylamine or sodium hydride) to yield 3-(phenylsulfanyl)but-3-en-2-one. The reaction is stereospecific, with the thiol group adding to the β-carbon of the enone system.
- Ketone Reduction : The resulting ketone is reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce the secondary alcohol.
Key Data :
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | PhSH, Et₃N | 25 | 78–85 |
| 2 | NaBH₄, MeOH | 0–25 | 90–95 |
The stereochemical outcome of the Michael addition ensures regioselectivity, as evidenced by $$ ^1 \text{H NMR} $$ data showing a singlet for the vinylic proton at δ 5.36 ppm.
Nucleophilic Substitution via Enol Sulfonates
Adapting methodologies from recent patents, this approach leverages enol sulfonates as intermediates:
- Enol Sulfonation : But-3-en-2-one is treated with toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the enol sulfonate ester.
- Thiophenol Displacement : The sulfonate group is displaced by thiophenol under mild heating (40–60°C), yielding 3-(phenylsulfanyl)but-3-en-2-one. Subsequent reduction furnishes the target alcohol.
Reaction Conditions :
- Sulfonation : TsCl (1.2 equiv), pyridine, 0°C → 25°C, 2 h.
- Displacement : PhSH (1.5 equiv), K₂CO₃, DMF, 50°C, 4 h.
- Reduction : NaBH₄/MeOH, 0°C, 1 h.
Yield Optimization :
| Intermediate | Purity (%) | Overall Yield (%) |
|---|---|---|
| Enol sulfonate | 95 | 72 |
| Final alcohol | 98 | 68 |
This method avoids genotoxic byproducts associated with mesylate intermediates, enhancing its suitability for pharmaceutical applications.
Transition Metal-Catalyzed Thiol-Ene Coupling
The radical-mediated thiol-ene reaction offers a stereocontrolled pathway:
- Substrate Preparation : Buta-1,3-diene-2-ol is synthesized via Shapiro reaction or dehydration of 2-butene-1,4-diol.
- Thiol-Ene Reaction : UV irradiation (λ = 365 nm) in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) facilitates anti-Markovnikov addition of thiophenol across the double bond.
Spectral Confirmation :
- $$ ^1 \text{H NMR} $$: δ 1.09 (3H, CH₃), 4.73 (1H, OH), 5.36 (1H, CH-SPh).
- FT-IR : Absorption bands at 3240 cm⁻¹ (O-H stretch) and 1122 cm⁻¹ (C-S vibration).
Limitations :
- Requires strict inert conditions (N₂ atmosphere).
- Moderate yields (60–70%) due to competing polymerization.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 3-(Phenylsulfanyl)but-3-en-2-one
Reduction: 3-(Phenylsulfanyl)butan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Phenylsulfanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)but-3-en-2-ol involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their synthesis methods, properties, and applications:
Key Comparative Insights
Sulfanyl vs. Sulfonyl/Sulfinyl Groups
- Sulfanyl (-SPh) : Enhances nucleophilicity and participates in redox reactions. In 4-(Phenylsulfanyl)butan-2-one, this group contributes to anti-inflammatory effects in AD mice by modulating synaptic plasticity and reducing TNF-α/COX-2 expression .
- Sulfonyl (-SO₂Ph): Electron-withdrawing nature stabilizes intermediates in asymmetric catalysis, as seen in 3-Phenoxy-1-(phenylsulfonyl)butan-2-ol, which forms stereoisomeric mixtures .
- Sulfinyl (-SOPh) : Introduces chirality, as in 3-[(4-methylphenyl)sulfinyl]but-3-en-2-ol, enabling enantioselective synthesis .
Photochemical Reactivity
- Npbe-OH (3-(o-Nitrophenyl)but-3-en-2-ol) : Exhibits high photo-release rates (critical for photolabile protecting groups) due to the nitro group’s electron-deficient nature. Its α,β-unsaturated alcohol structure resists DKP formation during peptide synthesis .
- But-3-en-2-ol derivatives : The conjugated double bond in this compound likely enhances UV-induced cleavage efficiency compared to saturated analogs.
Q & A
Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Ligand Screening : Test phosphine or bipyridine ligands with Pd or Rh catalysts to induce enantioselectivity.
- DoE (Design of Experiments) : Use factorial designs to optimize parameters like catalyst loading, solvent, and reaction time .
Methodological Notes
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